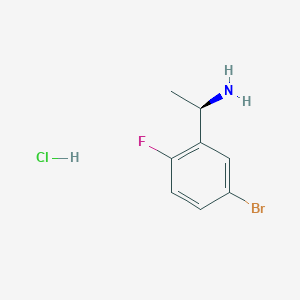
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is known for its role in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions. The compound’s unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-5-fluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a reductive amination reaction with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.
Purification: Employing crystallization or recrystallization techniques to obtain the pure hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-chloro-5-fluorobenzaldehyde or 2-chloro-5-fluorobenzophenone.
Reduction: Formation of (S)-2-amino-2-(2-chloro-5-fluorophenyl)ethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a precursor in the development of antidepressant and antipsychotic drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: It may modulate pathways related to serotonin and dopamine, influencing mood and cognitive functions.
類似化合物との比較
Similar Compounds
®-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with different pharmacological properties.
2-Amino-2-(2-chloro-5-fluorophenyl)ethanol: The non-chiral version of the compound.
2-Amino-2-(2-chlorophenyl)ethanol: A similar compound lacking the fluorine atom.
Uniqueness
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other structurally similar compounds. This uniqueness makes it a valuable compound in the development of targeted pharmaceuticals.
特性
IUPAC Name |
(2S)-2-amino-2-(2-chloro-5-fluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO.ClH/c9-7-2-1-5(10)3-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKNOSRTQVJBDP-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CO)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1R)-1-(6-chloropyridin-3-yl)ethyl]azanium;chloride](/img/structure/B7948109.png)











